BLU-667, now known as Pralsetinib, is a highly selective oral inhibitor targeting rearranged during transfection receptor tyrosine kinase fusions and mutations. Its primary application is in the treatment of non-small cell lung cancer and medullary thyroid cancer driven by RET alterations. Developed by Blueprint Medicines, BLU-667 was identified through extensive screening of kinase inhibitors and subsequent chemical modifications to enhance its efficacy and selectivity .
BLU-667 is classified as a small molecule drug and falls under the category of targeted cancer therapies, specifically designed to inhibit specific genetic mutations associated with tumor growth.
The synthesis of BLU-667 involved high-throughput screening of over 10,000 compounds followed by iterative chemical modifications. The goal was to optimize its binding affinity to the RET kinase while minimizing off-target effects. The synthetic pathway includes several key steps:
The compound's synthesis involves complex organic reactions, including amide bond formation and heterocyclic chemistry, leading to its final molecular structure. Specific reaction conditions such as temperature, solvent choice, and catalyst use are optimized for yield and purity.
BLU-667 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the RET kinase. Its IUPAC name is 6-(2-hydroxy-2-methylpropoxy)-4-[6-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile .
The compound has a molecular formula of C27H32FN9O2 and a molecular weight of approximately 466.59 g/mol. The InChI Key for BLU-667 is GBLBJPZSROAGMF-RWYJCYHVSA-N, which aids in its identification in chemical databases .
BLU-667 primarily acts by binding to the ATP-binding site of the RET kinase, inhibiting its activity and thus blocking downstream signaling pathways that lead to tumor growth. The binding involves both hydrogen bonding and hydrophobic interactions with key residues in the active site of the kinase.
The kinetics of BLU-667 binding to RET have been characterized using various biochemical assays, demonstrating its potency in inhibiting RET-driven cellular proliferation in vitro. The compound shows high selectivity for RET over other kinases, which is crucial for minimizing side effects during treatment .
BLU-667 exerts its therapeutic effects by selectively inhibiting the activity of activated RET kinases that result from genetic fusions or mutations. Upon binding to the kinase:
Clinical studies have shown that treatment with BLU-667 results in significant tumor regression in patients with RET-altered cancers, underscoring its effectiveness as a targeted therapy .
BLU-667 is a crystalline solid at room temperature with specific polymorphs that may exhibit different physical properties such as solubility and stability . The compound's melting point, solubility in various solvents, and stability under different conditions are critical for formulation development.
The compound is stable under standard laboratory conditions but may be sensitive to light and moisture. Its solubility profile indicates that it can be formulated into oral dosage forms effectively.
BLU-667 is primarily used in clinical settings for treating patients with cancers harboring RET fusions or mutations. Its application extends beyond lung cancer to include medullary thyroid cancer and other solid tumors with similar genetic alterations. Ongoing research aims to explore combination therapies involving BLU-667 with other targeted agents to overcome resistance mechanisms observed in some patients .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2